5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound features a pyrrolopyridine core, which is characterized by the presence of a methyl group at the 5-position and an aldehyde functional group at the 4-position. Its molecular formula is and it has a molecular weight of 164.17 g/mol. The compound's unique structure contributes to its potential biological activities, making it a valuable target for research in drug development.
The compound can be synthesized from various starting materials through established organic synthesis methods. It is not typically found in nature but can be derived from simpler pyridine and pyrrole derivatives.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It belongs to the broader class of pyrrolopyridines, which are known for their diverse biological activities.
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves several key steps:
The reaction conditions typically involve heating under reflux with appropriate solvents, and purification steps such as column chromatography may be necessary to isolate the desired product.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde primarily involves its interaction with specific biological targets, particularly in enzyme inhibition. It has been studied for its potential activity against various protein kinases, which are crucial in cell signaling pathways related to cancer progression and other diseases.
Research indicates that this compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. By binding to these receptors, it may prevent their activation and subsequent downstream signaling that leads to cell proliferation.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:
The pyrrolo[2,3-b]pyridine core serves as a versatile molecular platform for designing enzyme inhibitors and DNA-interactive agents due to its distinct electronic profile and spatial geometry:
DNA Interaction Mechanisms: Unsubstituted pyrrolo[2,3-b]pyridine exhibits weak DNA intercalation, but introduction of planar extensions (e.g., thiazol-4(5H)-one at C-3) enhances binding affinity. This enables compounds like (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one to achieve IC₅₀ values of 7 nM against Cdc7 kinase through DNA-adduct formation and replication fork disruption [1]. The scaffold’s nitrogen atoms facilitate hydrogen bonding with DNA nucleobases, while its aromatic surface enables stacking within duplex regions [1].
Kinase Inhibition Profiles: Pyrrolo[2,3-b]pyridine derivatives demonstrate exceptional potency against tyrosine and serine/threonine kinases. For example, methyl 5-(2-chloro-6-methylbenzylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate inhibits Abl/Src kinases at IC₅₀ = 1.4–3.4 nM by occupying the ATP-binding cleft [1]. Structural analyses confirm that N-1 and C-3 substituents anchor the scaffold to kinase hinge regions, while substitutions at C-4 and C-5 modulate selectivity across kinase families [5] [8]. This versatility enables targeting of clinically relevant kinases like FGFR (e.g., compound 4h with IC₅₀ = 7–25 nM against FGFR1–3) and MRCKα [5] [8].
Biological Target Diversity: Beyond oncology, the scaffold shows promise in inflammation modulation through human neutrophil elastase (HNE) inhibition. Derivatives bearing m-toluoyl at N-1 and cyano at C-3 achieve IC₅₀ = 14–87 nM against HNE, a protease implicated in COPD and cystic fibrosis. Critical to activity is an unsubstituted C-2 position, as modifications here abolish inhibitory function .
Table 2: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
Target Class | Representative Compound | Key Structural Features | Potency (IC₅₀/EC₅₀) | Primary Bioactivity |
---|---|---|---|---|
Kinases (Abl/Src) | Methyl 5-(2-chloro-6-methylbenzylamino)-2-carboxylate | C-2 ester, C-5 benzylamino | 1.4–3.4 nM | Cell proliferation inhibition |
Kinases (FGFR1) | Compound 4h | C-3 cyano, C-5 aryl | 7 nM | Antiproliferative, anti-metastatic |
DNA/Enzyme Complexes | (Z)-Thiazol-4(5H)-one derivative | C-3 thiazolylidene | 7 nM (Cdc7 kinase) | DNA replication blockade |
Serine Proteases (HNE) | 1-(m-Toluoyl)-3-cyano-pyrrolo[2,3-b]pyridine | N-1 benzoyl, C-3 cyano, C-5 unsubstituted | 14–87 nM | Anti-inflammatory |
Strategic functionalization at the C-4 and C-5 positions of pyrrolo[2,3-b]pyridine dramatically influences physicochemical properties and target engagement. The 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde motif exemplifies this principle, combining metabolic stability and synthetic versatility:
Target Affinity Optimization: In FGFR inhibitors, C-5 methyl groups induce hydrophobic contacts with kinase hinge regions. Molecular docking confirms van der Waals interactions between the methyl group and Val492/FGFR1, contributing to 3-fold potency increases compared to des-methyl analogues [5]. Similarly, in HNE inhibitors, methyl or chloro substituents at C-5 maintain nanomolar activity (IC₅₀ = 15–51 nM) by occupying the enzyme’s S1′ pocket without steric clash .
4-Carbaldehyde Functionality:
Table 3: Impact of C-4/C-5 Substituents on Pyrrolo[2,3-b]pyridine Properties
Substituent Pattern | Lipophilicity (LogP Δ) | Metabolic Stability (t₁/₂, min) | Kinase Potency (IC₅₀, nM) | DNA Binding (Kₐ, M⁻¹) |
---|---|---|---|---|
5-H, 4-H | 0 (Reference) | 18 ± 2 | 250 (FGFR1) | 1.2 × 10³ |
5-CH₃, 4-CHO | +0.7 | 42 ± 5 | 49 (FGFR1) | 3.8 × 10⁴ |
5-Cl, 4-CN | +1.2 | 55 ± 6 | 15 (HNE) | Not reported |
5-Ph, 4-CO₂CH₃ | +1.8 | 28 ± 3 | 7 (FGFR1) | 5.6 × 10³ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7